(2-Bromo-4,5-dimethylphenyl)methanamine
Description
(2-Bromo-4,5-dimethylphenyl)methanamine is a benzylamine derivative with a bromine atom at the 2-position and methyl groups at the 4- and 5-positions on the aromatic ring. Its molecular formula is C₉H₁₂BrN, with a molar mass of 214.11 g/mol. This compound is primarily used in organic synthesis, particularly as a precursor for heterocyclic systems such as tetrahydroisoquinolines, as demonstrated in coupling reactions catalyzed by copper(I) iodide .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,5,11H2,1-2H3 |
InChI Key |
DBIRPAFGMNOWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethylphenyl)methanamine typically involves the bromination of 4,5-dimethylphenylmethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a suitable solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
(2-Bromo-4,5-dimethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between (2-Bromo-4,5-dimethylphenyl)methanamine and its analogs:
Critical Analysis of Substituent Effects
Bromine Position :
- The 2-bromo substitution in the target compound contrasts with the 3-bromo isomer (e.g., 1-(3-bromo-4,5-dimethylphenyl)methanamine HCl). Bromine at the 2-position may enhance electrophilic aromatic substitution reactivity due to proximity to the amine group, whereas 3-bromo derivatives could exhibit steric hindrance .
Methyl vs. Methoxy Groups: Methyl groups (in the target compound) are electron-donating via inductive effects, stabilizing the aromatic ring. Methoxy groups (e.g., in 6-BR-DMPEA) are stronger electron donors via resonance, increasing ring activation but reducing stability under acidic conditions .
Physicochemical Properties
- Solubility : The hydrochloride salt of the 3-bromo isomer (250.57 g/mol) exhibits higher aqueous solubility than the free base of the target compound .
- Reactivity: The N-benzyl derivative (C₁₆H₁₈BrNO₂) undergoes carbocyclization more readily due to the electron-rich dimethoxy substituents and benzyl group, facilitating intramolecular reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
